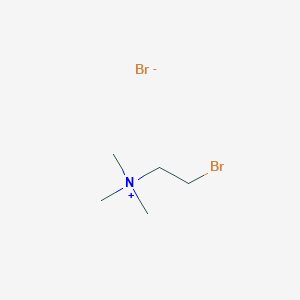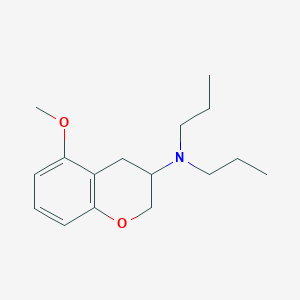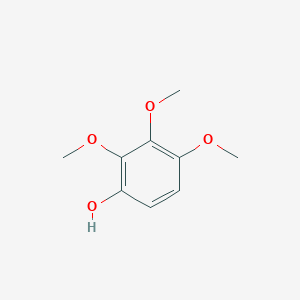
Hydrocinnamic Acid N-Hydroxysuccinimide Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is a chemical compound widely used in various fields of scientific research. It is known for its role in peptide synthesis and bioconjugation techniques. The compound has the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol .
Mechanism of Action
Target of Action
N-hydroxysuccinimide esters are generally known to react with amines , suggesting that this compound may target proteins or other biomolecules containing amine groups.
Mode of Action
Hydrocinnamic Acid N-Hydroxysuccinimide Ester likely interacts with its targets through a process known as acylation . In this process, the ester group of the compound reacts with an amine group on the target molecule, leading to the formation of an amide bond and the release of N-Hydroxysuccinimide .
Action Environment
This compound is primarily used for proteomics research , and its specific effects likely depend on the particular experimental conditions and the nature of the target molecules.
Biochemical Analysis
Biochemical Properties
N-Hydroxysuccinimide esters, a class of compounds to which Hydrocinnamic Acid N-Hydroxysuccinimide Ester belongs, are known to be important tools in various areas of chemistry including peptide synthesis, bioconjugate chemistry, functionalized materials, and polymers .
Temporal Effects in Laboratory Settings
It is known that the compound is a solid and should be stored at -20° C .
Metabolic Pathways
Hydroxycinnamic acids, a class of compounds to which this compound belongs, are known to be produced by the secondary metabolism of edible plants .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .
Common Reagents and Conditions:
Reagents: Amines, coupling reagents like DCC or EDC.
Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.
Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .
Scientific Research Applications
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is extensively used in scientific research due to its versatility:
Chemistry: It is used in the synthesis of peptides and other bioconjugates.
Biology: The compound is employed in the labeling of proteins and other biomolecules.
Medicine: It is used in the development of drug delivery systems and diagnostic tools.
Industry: The compound finds applications in the production of functionalized materials and polymers
Comparison with Similar Compounds
Hydrocinnamic Acid N-Hydroxysuccinimide Ester is unique due to its specific structure and reactivity. Similar compounds include:
N-Hydroxysuccinimide Esters: These compounds share similar reactivity and are used in peptide synthesis.
Sulfo-N-Hydroxysuccinimide Esters: These are water-soluble analogs used in aqueous bioconjugation reactions.
Hydroxybenzotriazole (HOBt): Another activating reagent used in peptide synthesis
This compound stands out due to its stability and efficiency in forming amide bonds, making it a preferred choice in various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQSZJPOEKYNKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40553444 |
Source


|
| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109318-10-7 |
Source


|
| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
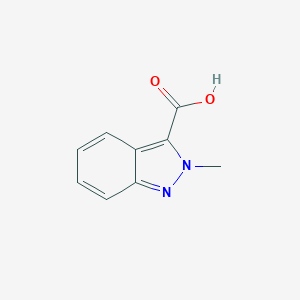

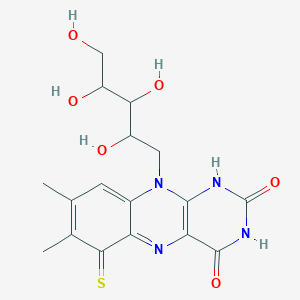
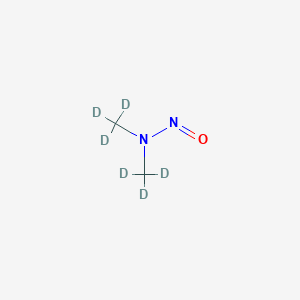
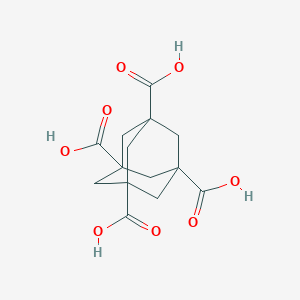

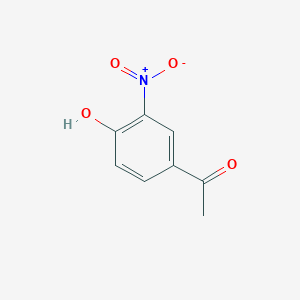
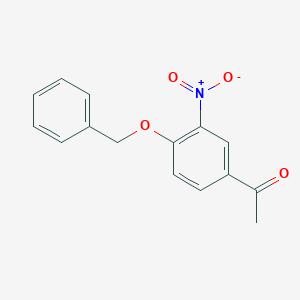
![4-N-[4-[4-[[4-[4-[[4-(4-anilinophenyl)iminocyclohexa-2,5-dien-1-ylidene]amino]phenyl]iminocyclohexa-2,5-dien-1-ylidene]amino]anilino]phenyl]benzene-1,4-diamine](/img/structure/B18150.png)
